molecular formula C11H12F4 B1390595 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene CAS No. 1099598-03-4

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene

Cat. No.: B1390595
CAS No.: 1099598-03-4
M. Wt: 220.21 g/mol
InChI Key: ZDNVDNUPMPJJTI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene is a fluorinated aromatic compound with the molecular formula C11H12F4 and a molecular weight of 220.21 g/mol . This compound is characterized by the presence of a benzene ring substituted with a fluoro group at the para position and a 5,5,5-trifluoropentyl chain. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 5,5,5-trifluoropentyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the fluorobenzene, followed by nucleophilic substitution with 5,5,5-trifluoropentyl bromide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydrofluorobenzenes. Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: The compound is used in proteomics research to study protein interactions and functions. Its fluorinated nature allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, making the compound useful in studying protein-ligand interactions .

Comparison with Similar Compounds

1-Fluoro-4-(5,5,5-trifluoropentyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-fluoro-4-(5,5,5-trifluoropentyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4/c12-10-6-4-9(5-7-10)3-1-2-8-11(13,14)15/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNVDNUPMPJJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271804
Record name 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-03-4
Record name 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-(5,5,5-trifluoropentyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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